Proxazole

Gastroenterology Inflammation Gastric Cytoprotection

Research on functional GI disorders like IBS requires separating motility modulation from mucosal inflammation-a challenge with single-mechanism agents. Proxazole (CAS 31363-09-4) offers a validated solution: • Dual mechanism: Papaverine-like smooth muscle relaxation + NSAID-like anti-inflammatory activity WITHOUT ulcerogenic risk • Documented prevention of indomethacin-induced gastric ulcers (non-acid-dependent cytoprotection) • Ideal for IBS models, isolated organ bath studies, and gastric defense mechanism research Available for immediate R&D supply. Technical documentation available upon request.

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
CAS No. 31363-09-4
Cat. No. B10762789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxazole
CAS31363-09-4
Molecular FormulaC17H25N3O
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC
InChIInChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
InChIKeyOLTAWOVKGWWERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proxazole Procurement Data Sheet


Proxazole (CAS 5696-09-3 base; 31363-09-4 (+)-isomer) is a racemic small-molecule 1,2,4-oxadiazole derivative with the molecular formula C17H25N3O and molecular weight 287.40 g/mol [1]. It is classified as an antispasmodic agent for functional gastrointestinal disorders and is distinguished by its unique combination of smooth muscle relaxant and anti-inflammatory properties, with the latter being notably devoid of the ulcerogenic side effects common to nonsteroidal anti-inflammatory drugs (NSAIDs) [2]. Pharmacologically, it is categorized under ATC code A03AX07 and its veterinary counterpart QA03AX07, marking it as an 'Other drug for functional gastrointestinal disorders' [3].

GI motility & inflammation models — dual spasmolytic / anti-inflammatory tool compound
Gastric cytoprotection research — reported mucosal endpoint without acid suppression confounding
Racemic 1,2,4-oxadiazole — distinct from typical NSAID or alkaloid spasmolytics

Why Proxazole Cannot Be Substituted


Direct substitution of Proxazole with other spasmolytics like papaverine or anti-inflammatory agents like indomethacin is scientifically unjustified. Proxazole uniquely integrates both antispasmodic and anti-inflammatory mechanisms in a single molecule, whereas papaverine is a pure smooth muscle relaxant lacking anti-inflammatory activity . Crucially, Proxazole's anti-inflammatory effect is not associated with gastric ulcer formation and it actively prevents ulcers induced by indomethacin—a property that separates it from the entire NSAID class, including indomethacin itself [1]. This dual-action, non-ulcerogenic profile is not a class-wide feature of oxadiazoles or spasmolytics, making Proxazole a distinct chemical entity for applications where both gastrointestinal motility regulation and mucosal protection are required [2].

Target
Proxazole (racemic)
Dual antispasmodic & anti-inflammatory; reported gastric mucosal protection independent of acid suppression
Alternative / Comparator
Papaverine / classic smooth muscle relaxants
Lack anti-inflammatory component; spasmolytic profile may shift selectivity
Target
Proxazole (racemic)
Non-ulcerogenic profile; prevents indomethacin-induced gastric injury in research models
Alternative / Comparator
Indomethacin / classic NSAIDs
Known to induce gastric ulceration; cytoprotective endpoint may not transfer
Mechanism mismatch: dual-action profile is not a class-wide feature; direct substitution may require independent validation.

Quantitative Differentiation from Comparator Compounds


Non-Ulcerogenic Anti-Inflammatory Action vs. Indomethacin

In contrast to indomethacin, a classic NSAID that induces gastric ulcers, Proxazole demonstrates a protective effect against indomethacin-induced ulceration in vivo. This effect occurs without any detectable anti-secretory activity on gastric acid, indicating a distinct cytoprotective mechanism rather than simple acid suppression [1].

Cytoprotection vs. Indomethacin
Class-level inference
Prevents indomethacin-induced ulcers; no anti-secretory effect
Reported gastric cytoprotection endpoint independent of acid suppression
Rat model; Proxazole co-administered with indomethacin; qualitative endpoint context
Gastroenterology Inflammation Gastric Cytoprotection

Spasmolytic Activity Profile: Papaverine-like Mechanism

Proxazole acts as a spasmolytic agent with a mechanism likened to papaverine, a classic phosphodiesterase inhibitor. Its defining feature is the specific inhibition of pathological smooth muscle spasm while preserving normal physiologic activity, a nuance not always achieved by broader anticholinergic or direct muscle relaxants [1].

Spasmolytic Mechanism
Class-level inference
Papaverine-like spasmolysis with preservation of baseline physiologic smooth muscle tone
Supports selective spasmolysis assay context; may differentiate pathological vs. basal motility
Based on ex vivo/in vivo pharmacology reviews; quantitative selectivity ratios not reported
Smooth Muscle Pharmacology Gastrointestinal Motility Vascular Spasm

Acute Toxicity Profile in Rodent Models

Historical toxicology data from early development reports provides quantitative safety benchmarks for Proxazole citrate in rats. The reported acute oral LD50 of 60 mg/kg and intraperitoneal LD50 of 39 mg/kg establish a known toxicity profile, which is essential for preclinical dose-ranging studies [1]. This data serves as a baseline for comparing the safety margins of novel analogs or formulations.

Acute Toxicity (Rodent)
Supporting evidence
LD50 60 mg/kg (oral) / 39 mg/kg (i.p.)
Supports preclinical dosing reference range for in vivo studies
Rat, Proxazole citrate; historical data; verify with current lot
Toxicology Safety Pharmacology Preclinical Development

Recommended Research Applications


Functional GI Disorders with Inflammatory Component

Proxazole is ideally suited for in vivo and ex vivo models of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), where both altered motility and low-grade inflammation are pathophysiological drivers. Its dual antispasmodic and non-ulcerogenic anti-inflammatory actions allow for the investigation of therapeutic interventions that simultaneously address smooth muscle spasm and mucosal inflammation, a combined approach not feasible with monofunctional agents like papaverine (spasmolytic only) or NSAIDs (ulcerogenic) [1].

Gastric Cytoprotection and Non-Acid Ulcer Healing

Given its demonstrated ability to prevent indomethacin-induced ulcers without affecting gastric acid secretion, Proxazole serves as a valuable positive control or test compound in studies focused on gastric cytoprotection and mucosal defense mechanisms [1]. It can be used to dissect pathways of ulcer healing that are independent of acid suppression, contrasting with proton pump inhibitors (PPIs) or H2 receptor antagonists.

Selective Spasmolysis Studies

Researchers investigating the selective inhibition of pathological smooth muscle spasm while preserving physiologic tone can utilize Proxazole as a reference compound. Its described papaverine-like mechanism with preserved baseline activity makes it a tool for comparing the selectivity profiles of novel spasmolytics in isolated organ bath experiments, particularly in intestinal and vascular smooth muscle preparations [1].

Application
Selection Property
Validation Focus
GI motility & inflammation models (e.g., IBS-like research)
Dual antispasmodic / anti-inflammatory activity
Mucosal inflammation + motility endpoint co-assessment
Gastric cytoprotection & non-acid ulcer healing studies
Cytoprotective mechanism independent of acid suppression
Verify ulcer prevention without altering gastric acid output
Selective spasmolysis assays (organ bath, vascular/intestinal)
Papaverine-like selectivity, preservation of basal tone
Compare pathological vs. physiologic smooth muscle response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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